molecular formula C27H33N3O3 B6084598 Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone

Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone

Cat. No.: B6084598
M. Wt: 447.6 g/mol
InChI Key: JRBFUWSVVMYOED-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the cyclopropyl group. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Formation of Piperidine Ring: This step may involve the cyclization of a suitable precursor, such as 4-aminobutyric acid, under acidic conditions.

    Introduction of Cyclopropyl Group: This can be done using cyclopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone: shares similarities with other piperazine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3/c1-28-17-18-30(19-25(28)20-5-3-2-4-6-20)27(32)22-9-11-23(12-10-22)33-24-13-15-29(16-14-24)26(31)21-7-8-21/h2-6,9-12,21,24-25H,7-8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBFUWSVVMYOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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